molecular formula C8H14N4O B1479377 6-((2-(Dimethylamino)ethyl)amino)pyridazin-3-ol CAS No. 2098049-85-3

6-((2-(Dimethylamino)ethyl)amino)pyridazin-3-ol

Cat. No. B1479377
CAS RN: 2098049-85-3
M. Wt: 182.22 g/mol
InChI Key: DOCNQNKXQXCQJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridazinone derivatives, which include “6-((2-(Dimethylamino)ethyl)amino)pyridazin-3-ol”, often involves reactions of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .


Molecular Structure Analysis

The molecular structure of “6-((2-(Dimethylamino)ethyl)amino)pyridazin-3-ol” is based on a pyridazinone ring, which is a six-membered ring with two adjacent nitrogen atoms and an oxygen atom . This structure is a versatile pharmacophore in medicinal chemistry due to its diverse pharmacological activities and the ease of functionalization at various ring positions .


Chemical Reactions Analysis

Pyridazinone derivatives, including “6-((2-(Dimethylamino)ethyl)amino)pyridazin-3-ol”, can undergo a variety of chemical reactions. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines . Additionally, Cu (II)-catalyzed aerobic 6-endo-trig cyclizations provide 1,6-dihydropyridazines and pyridazines .

Scientific Research Applications

Herbicide Action and Plant Biology

A study explored the herbicidal action of pyridazinone derivatives, highlighting their impact on photosynthesis and chloroplast development in barley. A specific compound, 4-chloro-5-(dimethylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone, was noted for its resistance to metabolic detoxication in plants and its dual mode of action, which includes interference with chloroplast development similar to that of 3-amino-s-triazole (amitrole) but significantly more effective. This suggests a potential agricultural application in controlling weed growth while minimizing impacts on crops (Hilton et al., 1969).

Organic Synthesis

Research has been conducted on the synthesis of 3-heteroarylindoles utilizing alkyl 3-dimethylamino-2-(indol-3-yl)propenoates, leading to the formation of meridianine analogues and other condensed indolyl derivatives. This demonstrates the compound's role in facilitating the synthesis of complex organic molecules with potential applications in pharmaceuticals and materials science (Jakše et al., 2004).

Potential Biomedical Applications

A study on the synthesis of 6-aryl-5-amino-3(2H)-pyridazinones investigated their potential as platelet aggregation inhibitors. This suggests that derivatives of "6-((2-(Dimethylamino)ethyl)amino)pyridazin-3-ol" could have biomedical applications, particularly in the development of new therapeutic agents for cardiovascular diseases (Estevez et al., 1998).

Antioxidant Activity

The synthesis and antioxidant activity of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives were explored, showcasing the compound's utility in creating antioxidants. This opens avenues for its use in developing compounds to mitigate oxidative stress, which is implicated in various diseases (Zaki et al., 2017).

properties

IUPAC Name

3-[2-(dimethylamino)ethylamino]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-12(2)6-5-9-7-3-4-8(13)11-10-7/h3-4H,5-6H2,1-2H3,(H,9,10)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCNQNKXQXCQJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=NNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((2-(Dimethylamino)ethyl)amino)pyridazin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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